molecular formula C15H30N5O5+ B1664337 Acetylcarnitine arginyl amide CAS No. 149341-40-2

Acetylcarnitine arginyl amide

Cat. No. B1664337
M. Wt: 360.43 g/mol
InChI Key: TYAKLKJKQKTTMI-NEPJUHHUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcarnitine arginyl amide is able to stimulate neurite outgrowth in a manner similar to that elicited by nerve growth factor (NGF). Neurite induction by this molecule requires de novo mRNA synthesis and is independent of the action of several common trophic factors.

Scientific Research Applications

  • Mitochondrial Function in Aging Acetylcarnitine has been shown to have beneficial effects in elderly animals and humans, particularly in restoring mitochondrial content and function. This effect is dose-dependent and observable even after short-term therapy. Acetylcarnitine seems to specifically increase mitochondrial gene expression and protein synthesis, leading to improved mitochondrial function in aged rat hearts (Rosca, Lemieux, & Hoppel, 2009).

  • Inhibition of Furin by Polyarginine-Containing Peptides Polyarginine-containing peptides, including those with acetylation, are potent inhibitors of furin, a mammalian endoprotease vital in metabolism and the activation of pathogens and viruses. These peptides, particularly non-amidated and acetylated polyarginines, show potential for therapeutic use due to their high stability, specificity, and low toxicity (Kacprzak et al., 2004).

  • N-Acetyl Group Conformation Analysis N-Acetyl-d-glucosamine, structurally similar to acetylcarnitine arginyl amide, demonstrates how acetyl group conformations can be analyzed using NMR spectroscopy. This approach is promising for detailed conformational analysis of similar biomolecules in larger complexes like glycoproteins and polysaccharides (Xue & Nestor, 2022).

  • Role in Neuroprotection and Glutamic Acid Excitotoxicity Modified poly-arginine-9 peptides, which include acetylation and amidation modifications, have shown significant neuroprotective efficacy in cortical neuronal cultures against glutamic acid excitotoxicity. These modifications, particularly C-terminal amidation, enhance the neuroprotective properties of the peptides (Edwards et al., 2017).

  • Potential for Enhancing Protein Stability N-Acetyl-L-arginine, a compound related to acetylcarnitine arginyl amide, has been identified as a more effective aggregation suppressor compared to arginine hydrochloride in biopharmaceutical applications. This suggests that acetylation of similar compounds could optimize storage stability of protein therapeutics (Kim, Hada, & Jeong, 2020).

  • Enhancement of Carnitine Transporter, OCTN2 Acetylcarnitine is known to have therapeutic effects on neurological disorders. A novel protein identified as an up-regulator of the carnitine transporter OCTN2 enhances OCTN2-mediated transport of acetylcarnitine, indicating its significance in the transport and therapeutic action of acetylcarnitine in the brain (Nagai et al., 2006).

  • N-Acetylcysteine Amide Derivative as an Antioxidant N-Acetylcysteine amide, a derivative of N-Acetylcysteine, has shown improved lipophilicity, membrane permeability, and antioxidant properties. Its therapeutic potentials in various disorders, including neurological diseases, highlight the importance of amide derivatives of similar compounds (Sunitha et al., 2013).

properties

CAS RN

149341-40-2

Product Name

Acetylcarnitine arginyl amide

Molecular Formula

C15H30N5O5+

Molecular Weight

360.43 g/mol

IUPAC Name

[(2R)-2-acetyloxy-4-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-oxobutyl]-trimethylazanium

InChI

InChI=1S/C15H29N5O5/c1-10(21)25-11(9-20(2,3)4)8-13(22)19-12(14(23)24)6-5-7-18-15(16)17/h11-12H,5-9H2,1-4H3,(H5-,16,17,18,19,22,23,24)/p+1/t11-,12+/m1/s1

InChI Key

TYAKLKJKQKTTMI-NEPJUHHUSA-O

Isomeric SMILES

CC(=O)O[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C[N+](C)(C)C

SMILES

CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C

Canonical SMILES

CC(=O)OC(CC(=O)NC(CCCN=C(N)N)C(=O)O)C[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acetyl-L-carnitine arginine amide
acetylcarnitine arginyl amide
ALCAA
ST 857
ST-857

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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